molecular formula C6H6ClNO2 B1366410 2-Chloro-6-(hydroxymethyl)pyridin-3-ol CAS No. 208519-41-9

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Cat. No. B1366410
M. Wt: 159.57 g/mol
InChI Key: NQELPILICRHYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06951868B2

Procedure details

2-Chloro-3-pyridinol (20.0 g, 0.154 mole and NaHCO3 (19.5g, 0.232 mole, 1.5 equ) are dissolved in 150 ml of water. The reaction mixture is placed in an oil bath at 90° C. and after 5 min is treated with 37% aqueous formaldehyde (40.5 ml, 0.541 mole, 3.5 equ) which is added in six unequal doses; 12 ml initially, 3×8 ml followed by 1×2.2 ml all at 90 min intervals with the final 2.3 ml added after maintaining at 90° C. overnight (15 h). After stirring in the 90° C. bath for an additional 4 h, the flask is placed in ice bath, and the contents are treated with 100 ml of crushed ice, acidified with 39 ml of 6 N HCl to pH 1, and the precipitated material is stirred for 1.5 h in an ice bath. The undesired solid is removed by filtration, and the filtrate is extracted seven times with EtOAc. The combined organic extracts are concentrated at reduced pressure, treated with toluene, reconcentrated on rotary evaporator to azeotrope most of the water, suspended in CH2Cl2 and reconcentrated again at reduced pressure to obtain 19.9 g (81%) of 2-chloro-6-(hydroxymethyl)-3-pyridinol as a pale yellow solid sufficiently pure for subsequent reaction. MS for C6H6ClNO2: m/z: 159 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
40.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
39 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]([O-])(O)=[O:10].[Na+].C=O.Cl>O>[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1O
Name
Quantity
19.5 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40.5 mL
Type
reactant
Smiles
C=O
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
39 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring in the 90° C. bath for an additional 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in six unequal doses
WAIT
Type
WAIT
Details
12 ml initially, 3×8 ml followed by 1×2.2 ml all at 90 min
Duration
90 min
ADDITION
Type
ADDITION
Details
intervals with the final 2.3 ml added
STIRRING
Type
STIRRING
Details
the precipitated material is stirred for 1.5 h in an ice bath
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The undesired solid is removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted seven times with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts are concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
treated with toluene
CUSTOM
Type
CUSTOM
Details
reconcentrated on rotary evaporator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.